6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride
CAS No.: 2301851-18-1
Cat. No.: VC11650748
Molecular Formula: C8H20Cl2N2O
Molecular Weight: 231.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2301851-18-1 |
|---|---|
| Molecular Formula | C8H20Cl2N2O |
| Molecular Weight | 231.16 g/mol |
| IUPAC Name | 6-(methoxymethyl)-1-methyl-1,4-diazepane;dihydrochloride |
| Standard InChI | InChI=1S/C8H18N2O.2ClH/c1-10-4-3-9-5-8(6-10)7-11-2;;/h8-9H,3-7H2,1-2H3;2*1H |
| Standard InChI Key | MIIWZBSDQBUNRX-UHFFFAOYSA-N |
| SMILES | CN1CCNCC(C1)COC.Cl.Cl |
| Canonical SMILES | CN1CCNCC(C1)COC.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 6-(methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride. Its molecular formula is C₈H₁₈N₂O·2HCl, with a molecular weight of 231.16 g/mol (calculated from the base compound C₈H₁₈N₂O: 158.24 g/mol + 2HCl: 72.92 g/mol) .
Structural Features
The diazepane core consists of a seven-membered ring with nitrogen atoms at positions 1 and 4. Key modifications include:
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Methyl group at position 1, enhancing steric bulk and influencing receptor binding.
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Methoxymethyl group at position 6, introducing polarity and hydrogen-bonding capacity.
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Dihydrochloride salt, improving aqueous solubility and crystallinity .
Physicochemical Properties
Physical State and Solubility
The compound is a crystalline solid at room temperature. As a hydrochloride salt, it exhibits high solubility in polar solvents such as water and methanol. Analogous diazepane derivatives, like 1-methyl-1,4-diazepane, have a density of 0.9±0.1 g/cm³ and a boiling point of 157.4±8.0°C, though the dihydrochloride form likely has a higher melting point due to ionic interactions .
Spectroscopic Data
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NMR: Expected signals include a singlet for the methoxymethyl group (δ 3.3–3.5 ppm) and multiplets for the diazepane ring protons (δ 2.5–3.2 ppm).
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Mass Spectrometry: The base compound (C₈H₁₈N₂O) would show a molecular ion peak at m/z 158.24, with fragmentation patterns indicative of methoxymethyl cleavage .
Synthesis and Optimization
Synthetic Routes
A multi-step approach is employed:
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Ring Formation: Condensation of 1,4-diaminobutane with a ketone precursor to form the diazepane backbone.
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Functionalization:
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Methylation at position 1 using methyl iodide under basic conditions.
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Methoxymethyl introduction via Williamson ether synthesis.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .
Biological Activity and Applications
Neurological Targets
Diazepanes are privileged scaffolds in central nervous system (CNS) drug discovery. The methoxymethyl group may enhance blood-brain barrier permeability, making this compound a candidate for:
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Orexin receptor antagonism (e.g., suvorexant analogs for insomnia).
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GABAₐ receptor modulation (anxiolytic or anticonvulsant effects) .
Comparative Analysis with Structural Analogs
| Compound | Key Modifications | Biological Activity |
|---|---|---|
| 1-Methyl-1,4-diazepane | No methoxymethyl group | Base structure; limited activity |
| 6-Chloromethyl-1-methyl-1,4-diazepane | Chlorine substituent | Enhanced reactivity |
| 6-(Methoxymethyl)-1-methyl-1,4-diazepane | Methoxymethyl group | Improved solubility and CNS penetration |
The methoxymethyl group confers distinct advantages in pharmacokinetics, including increased hydrophilicity and reduced metabolic degradation .
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